molecular formula C30H37N5 B12713389 4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline CAS No. 74677-70-6

4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline

Cat. No.: B12713389
CAS No.: 74677-70-6
M. Wt: 467.6 g/mol
InChI Key: DHQRQJGKJDBZCM-SFQUDFHCSA-N
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Description

4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline is a complex organic compound that features a pyrazole ring, a pyridine ring, and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline include other pyrazole and pyridine derivatives with diethylamino groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

74677-70-6

Molecular Formula

C30H37N5

Molecular Weight

467.6 g/mol

IUPAC Name

4-[(E)-2-[3-[4-(diethylamino)phenyl]-2-pyridin-2-yl-3,4-dihydropyrazol-5-yl]ethenyl]-N,N-diethylaniline

InChI

InChI=1S/C30H37N5/c1-5-33(6-2)27-18-13-24(14-19-27)12-17-26-23-29(35(32-26)30-11-9-10-22-31-30)25-15-20-28(21-16-25)34(7-3)8-4/h9-22,29H,5-8,23H2,1-4H3/b17-12+

InChI Key

DHQRQJGKJDBZCM-SFQUDFHCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=N4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=N4

Origin of Product

United States

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